molecular formula C10H11N3O3 B1301099 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 439109-76-9

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid

Numéro de catalogue: B1301099
Numéro CAS: 439109-76-9
Poids moléculaire: 221.21 g/mol
Clé InChI: FGSLAFUKFLYMRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl, methoxy, and carboxylic acid groups. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and ability to interact with diverse biological targets. Derivatives of pyrazolo[3,4-b]pyridine-5-carboxylic acid have been extensively studied for their inhibitory effects on enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), a key regulator of cellular NAD+ biosynthesis implicated in cancer metabolism . The methyl and methoxy substituents in this compound likely enhance metabolic stability and modulate binding affinity to target proteins, as observed in structurally related analogs .

Propriétés

IUPAC Name

4-methoxy-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-7-8(16-3)6(10(14)15)4-11-9(7)13(2)12-5/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSLAFUKFLYMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of enaminonitrile with urea in the presence of acetic acid . The reaction conditions often involve heating and the use of solvents such as methanol or ethanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Biological Activities

1. Antimalarial Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit potent antimalarial properties. A study highlighted the optimization of pyrazolopyridine 4-carboxamides, which are structurally related to 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid. These compounds were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. The study identified key structural features necessary for activity and resistance mechanisms associated with these compounds in malaria treatment .

2. Kinase Inhibition

The compound has been studied for its potential as a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A plays a crucial role in various cellular processes, including cell cycle regulation and neuronal development. The binding affinity and selectivity of this compound towards DYRK1A have been characterized using structure-activity relationship (SAR) analysis .

Table 1: Summary of Biological Activities

Activity Target Reference
AntimalarialPlasmodium falciparum
Kinase InhibitionDYRK1A

Case Study: Antimalarial Mechanism

In a specific case study involving the optimization of pyrazolopyridine derivatives, researchers conducted high-throughput screening against P. falciparum. They discovered that certain modifications to the pyrazolo[3,4-b]pyridine scaffold significantly enhanced antimalarial activity while elucidating the molecular mechanisms behind resistance through genetic analysis of resistant strains .

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison with key analogs:

Structural and Functional Variations

Compound Name Substituents Molecular Weight (g/mol) Key Biological Targets/Activities Reference(s)
1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid 1-Me, 3-Me, 4-OMe, 5-COOH ~291.3* Putative NAMPT inhibition (based on structural analogs)
Compound 4 (4-Aminopyrazolo[3,4-b]pyridine) 4-NH2 ~174.2 Glycogen synthase kinase-3 (GSK-3) inhibitor (IC₅₀ not reported)
Compound 5 (Tacrine-linked pyrazolo[3,4-b]pyridine) Tacrine moiety + 6-carbon spacer ~450–500† Dual AChE (IC₅₀ = 0.125 µM) and PDE4D (IC₅₀ = 0.271 µM) inhibition
Compound 6 (3'-Diethylaminomethyl-substituted derivative) 3'-Et₂NCH₂, 4-anilino, 5-COOEt ~381.4 Antileishmanial activity (mechanism unspecified)
Compound 7 (4-Amino-5-COOEt) 4-NH2, 5-COOEt ~234.3 Selective A1 adenosine receptor antagonist
SQ 20006 (1-Ethyl-4-hydrazino derivative) 1-Et, 4-NHNH₂, 5-COOEt ~279.3 Phosphodiesterase (PDE) inhibitor; blocks mitogen-activated p70S6k
3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 3-I, 5-COOH 289.03 Potential intermediate for radiolabeled probes or covalent inhibitors
CAS 1050911-20-0 (3-MeO-1,4,6-trimethyl derivative) 1,4,6-Me, 3-OMe, 5-CH₂CH₂COOH ~306.3 Undisclosed therapeutic applications; propanoic acid chain may improve solubility

*Estimated based on formula C₁₂H₁₃N₃O₃.
†Estimated based on tacrine’s molecular weight (~198.3) + spacer + core.

Key Findings

NAMPT Inhibition : Amides derived from pyrazolo[3,4-b]pyridine-5-carboxylic acid (e.g., Compound 9 in ) show potent NAMPT inhibition (IC₅₀ < 10 nM), suggesting that the 1,3-dimethyl-4-methoxy analog may exhibit similar activity due to shared steric and electronic features .

Enzyme Selectivity :

  • The tacrine-linked derivative (Compound 5) demonstrates dual inhibition of AChE and PDE4D, highlighting the scaffold’s adaptability for multitarget therapies .
  • SQ 20006 selectively blocks mitogen-activated p70S6k, a kinase involved in cell growth, indicating substituent-dependent target specificity .

Antiparasitic Activity: The 3'-diethylaminomethyl derivative (Compound 6) shows antileishmanial effects, likely due to enhanced membrane penetration from the basic diethylamino group .

Methoxy and methyl groups (e.g., in the target compound) improve metabolic stability compared to unsubstituted analogs, as seen in pharmacokinetic studies of related NAMPT inhibitors .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) generally exhibit higher aqueous solubility than ester analogs (e.g., Compound 7) due to ionization at physiological pH .
  • Melting Points : Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives typically melt between 150–250°C, with higher values observed for halogenated or polar substituents (e.g., 215–216°C for a dichlorophenyl analog in ).

Activité Biologique

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3C_{10}H_{11}N_{3}O_{3}, with a molecular weight of 221.21 g/mol. The compound features a pyrazolo-pyridine core structure that is known for diverse biological activities.

Pharmacological Activities

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazolo ring enhance anticancer efficacy. These modifications can lead to increased binding affinity to target proteins involved in cancer progression .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes. For example, it has shown potential as a selective inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer .
    • The IC50 value for DYRK1A inhibition was reported at approximately 76 nM for related compounds, suggesting that structural analogs could exhibit similar or improved potency .
  • Antimalarial Activity :
    • Pyrazolo[3,4-b]pyridine derivatives have been explored for their antimalarial properties against Plasmodium falciparum. Compounds within this class have demonstrated significant activity by targeting the parasite's transport mechanisms .
    • The optimization of these compounds has led to the identification of lead candidates with potent activity against resistant strains of malaria.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The following mechanisms have been proposed:

  • Binding Affinity : The compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, enhancing its inhibitory effects .
  • Cellular Uptake : Studies indicate that the compound has favorable permeability characteristics, allowing effective cellular uptake without significant P-glycoprotein liability .

Case Study 1: Anticancer Efficacy

A study involving the evaluation of various pyrazolo[3,4-b]pyridine derivatives reported that certain modifications led to enhanced anticancer efficacy in vitro. The modified compounds were tested against several cancer cell lines, showing IC50 values in the low micromolar range.

Case Study 2: DYRK1A Inhibition

In another investigation focusing on DYRK1A inhibitors, researchers synthesized a series of pyrazolo[3,4-b]pyridines and assessed their inhibitory activities through biochemical assays. The most potent inhibitors displayed significant selectivity over other kinases, indicating their potential for therapeutic applications in diseases associated with DYRK1A dysregulation.

Data Summary

Activity Target IC50 (nM) Reference
AnticancerVarious cancer cell linesLow micromolar
DYRK1A InhibitionDYRK1A76
AntimalarialPlasmodium falciparumPotent

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.